L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-
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Overview
Description
JMV-1645 is a potent and selective B(1) bradykinin receptor antagonist.
Scientific Research Applications
Methylglyoxal in Food and Living Organisms
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming various advanced glycation end-products. These modifications are linked to complications in diabetes and some neurodegenerative diseases. MG is found in foodstuffs and beverages and accumulates in the body due to fasting, metabolic disorders, or defects in MG detoxification processes. Interestingly, low doses of MG over time can cause degenerative changes in tissues and exhibit anticancer activity. MG in biological samples can be quantified using HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Complex Peptides
Research in peptide synthesis, as shown in studies from the 1950s and 1960s, demonstrates the ability to create complex peptides involving L-lysine, L-arginine, and L-prolyl amino acids, among others. These studies contribute to the understanding of peptide bond formation and the synthesis of biologically active peptides (Boissonnas et al., 1958; Boissonnas et al., 1961).
Radiopharmaceutical Imaging
The Tc-99m complex of various amino acid sequences, including L-lysyl and L-prolyl, serves as a radiopharmaceutical designed for imaging inflammation sites. The study of these complexes aids in characterizing their behavior in aqueous solutions and their potential applications in medical imaging (Wong et al., 2001).
Antidepressant Effects of Peptide Compounds
The study of peptides like INN 00835, containing L-phenylalanyl, L-prolyl, and L-arginyl, demonstrates their potential antidepressant effects. Such research provides insights into the biochemical markers for effective depression treatment and the development of new therapeutic agents (Kelly et al., 1999; Leonard et al., 1998).
Enzyme-Catalyzed Synthesis in Anhydrous Solvents
Enzyme-catalyzed synthesis of oligopeptides, including L-arginyl and L-serine, in nearly anhydrous solvents, represents a significant advancement in peptide synthesis methods. This process can be used to create peptides with cell attachment activity, important in biomaterials science (Nakajima et al., 1990).
Properties
CAS No. |
284037-77-0 |
---|---|
Molecular Formula |
C49H69N13O12S |
Molecular Weight |
1064.23 |
IUPAC Name |
2-[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |
InChI |
InChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30-,31+,32+,33+,34-,36+,37+,41+/m1/s1 |
InChI Key |
FXTFICQJMBHGPE-XMLMJMRQSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)NC(CO)C(=O)NC5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JMV-1645; JMV 1645; JMV1645; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.